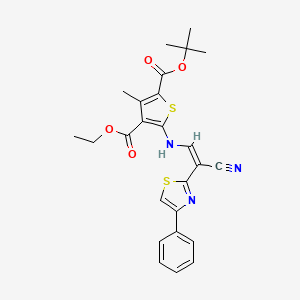![molecular formula C20H20N2O4 B2621357 3,3'-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] CAS No. 883083-99-6](/img/structure/B2621357.png)
3,3'-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one]: is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a phenylethylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] typically involves the condensation of 4-hydroxy-6-methylpyridine-2(1H)-one with a phenylethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which 3,3’-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The phenylethylidene bridge and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction cascades and metabolic pathways.
類似化合物との比較
- 2,2’-Bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: Compared to these similar compounds, 3,3’-(2-Phenylethylidene)bis[4-hydroxy-6-methylpyridine-2(1H)-one] is unique due to its phenylethylidene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its ability to participate in specific reactions and interact with biological targets, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-2-phenylethyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-8-15(23)17(19(25)21-11)14(10-13-6-4-3-5-7-13)18-16(24)9-12(2)22-20(18)26/h3-9,14H,10H2,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSLJZIPASTMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(CC2=CC=CC=C2)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3,4-dichlorophenyl)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2621274.png)
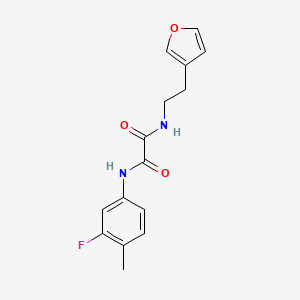
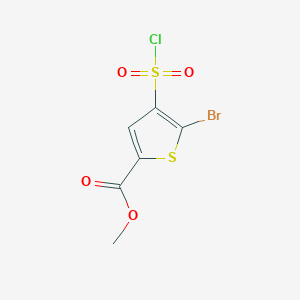
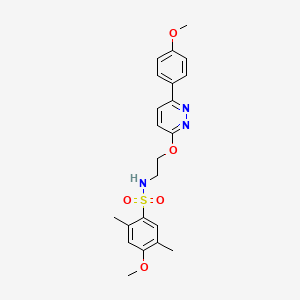
![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)
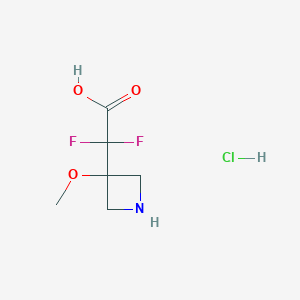
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2621284.png)
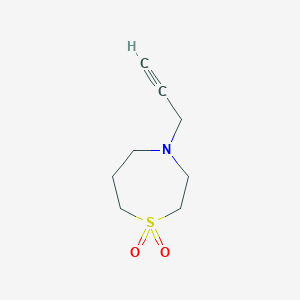
![N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide](/img/structure/B2621286.png)
![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2621291.png)
![6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2621295.png)
